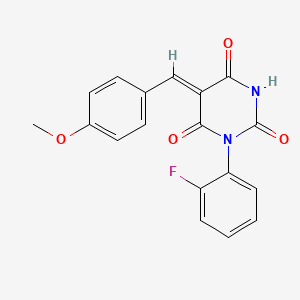![molecular formula C19H19F3N2O B5790629 N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5790629.png)
N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide
説明
N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide, commonly known as TFPB, is a chemical compound that has gained significant attention in the field of scientific research. TFPB is a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, which is a member of the transient receptor potential (TRP) family of ion channels. The TRPM8 channel is primarily expressed in sensory neurons and is involved in the detection of cold temperatures, as well as the sensation of pain and inflammation.
科学的研究の応用
TFPB has been extensively used in scientific research to investigate the role of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels in various biological processes. For example, TFPB has been used to study the involvement of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels in the regulation of vascular tone, as well as the modulation of pain and inflammation. Additionally, TFPB has been used to investigate the potential therapeutic applications of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channel antagonists in the treatment of various diseases, including prostate cancer, bladder cancer, and neuropathic pain.
作用機序
TFPB acts as a potent and selective antagonist of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels, which are involved in the detection of cold temperatures and the sensation of pain and inflammation. By blocking the activity of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels, TFPB inhibits the influx of calcium ions into cells, which is necessary for the activation of downstream signaling pathways. This ultimately leads to the inhibition of various biological processes, including the regulation of vascular tone, pain, and inflammation.
Biochemical and Physiological Effects:
TFPB has been shown to inhibit the activation of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels in a dose-dependent manner, with an IC50 value of approximately 5 nM. Additionally, TFPB has been shown to inhibit the cold-induced vasoconstriction of isolated rat tail arteries, suggesting a potential role for N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels in the regulation of vascular tone. Furthermore, TFPB has been shown to inhibit the cold-induced activation of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels in sensory neurons, resulting in the inhibition of pain and inflammation.
実験室実験の利点と制限
One of the main advantages of TFPB is its high potency and selectivity for N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels, which allows for the specific inhibition of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide-mediated biological processes. Additionally, TFPB is relatively easy to synthesize and purify, making it a readily available tool for scientific research. However, one limitation of TFPB is its potential off-target effects, which may lead to the inhibition of other ion channels or biological processes.
将来の方向性
There are several potential future directions for the use of TFPB in scientific research. For example, TFPB could be used to investigate the role of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channels in the regulation of other biological processes, such as cell proliferation and apoptosis. Additionally, TFPB could be used to investigate the potential therapeutic applications of N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channel antagonists in the treatment of various diseases, including cancer and neuropathic pain. Furthermore, the development of more potent and selective N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide channel antagonists could lead to the identification of novel therapeutic targets for the treatment of various diseases.
特性
IUPAC Name |
N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)15-9-10-17(24-11-5-2-6-12-24)16(13-15)23-18(25)14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPWCUPTMKPJIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethoxy-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5790560.png)
![4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5790566.png)
![4-ethoxy-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5790577.png)

![4-chloro-N'-{[(cyclohexylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5790579.png)

![2-[(4-chlorophenyl)thio]-N-isobutylacetamide](/img/structure/B5790594.png)
![4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5790595.png)



![1-[2-(2-methoxy-4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5790638.png)